

# The Synergistic Potential of Budesonide in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for inflammatory and respiratory diseases is increasingly moving towards combination therapies to enhance efficacy and overcome resistance. Budesonide, a potent glucocorticoid, is a cornerstone of treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its anti-inflammatory effects are significantly amplified when combined with other drug classes, leading to improved patient outcomes. This guide provides a comparative analysis of budesonide in combination with other drugs, supported by experimental data and detailed methodologies.

# Budesonide and Long-Acting β2-Agonists (LABAs): A Synergistic Partnership

The combination of budesonide with long-acting  $\beta$ 2-agonists (LABAs), such as formoterol, is a well-established and highly effective treatment for asthma and COPD.[3][4][5] This combination therapy has been shown to provide superior disease control compared to monotherapy with either agent.[6][7][8]

### **Mechanism of Synergy**

The enhanced efficacy of the budesonide-formoterol combination stems from a bidirectional synergistic interaction at the molecular level.[4][5][9] Glucocorticoids, like budesonide, increase the transcription of  $\beta$ 2-adrenergic receptor genes, leading to an increased number of  $\beta$ 2-







receptors on the surface of airway smooth muscle cells.[4][5][10] This upregulation enhances the bronchodilatory effect of LABAs like formoterol. Conversely, LABAs can prime the glucocorticoid receptor, facilitating its nuclear translocation and enhancing its anti-inflammatory actions.[4][5][10]





Click to download full resolution via product page

Figure 1: Synergistic signaling pathway of Budesonide and Formoterol.



### **Clinical Efficacy: A Data-Driven Comparison**

Clinical trials have consistently demonstrated the superiority of budesonide/formoterol combination therapy over monotherapy.

| Outcome<br>Measure                                   | Budesonide<br>/Formoterol<br>Combinatio<br>n | Budesonide<br>Monotherap<br>y | Formoterol<br>Monotherap<br>y  | Placebo | Reference |
|------------------------------------------------------|----------------------------------------------|-------------------------------|--------------------------------|---------|-----------|
| Change in<br>morning<br>predose<br>FEV1 (L)          | 0.19                                         | 0.10                          | -0.12                          | -0.17   | [7]       |
| Rate of severe exacerbation s (per patient per year) | 0.34                                         | 0.91 (low<br>dose)            | N/A                            | N/A     | [8]       |
| Reduction in mild exacerbation                       | 62%                                          | 37% (higher<br>dose)          | 40% (with low dose budesonide) | N/A     | [8]       |

FEV1: Forced Expiratory Volume in 1 second.

# Budesonide and Short-Acting β2-Agonists (SABAs): An Emerging Combination

Recent clinical evidence suggests that the combination of budesonide with a short-acting β2-agonist (SABA), such as albuterol, can significantly reduce the risk of severe asthma exacerbations. The MANDALA clinical trial showed that as-needed use of a budesonide-albuterol combination inhaler led to a lower incidence of severe asthma attacks compared to albuterol alone.[11]



| Outcome Measure                           | Budesonide/Albute<br>rol Combination<br>(higher dose) | Albuterol<br>Monotherapy | Reference |
|-------------------------------------------|-------------------------------------------------------|--------------------------|-----------|
| Reduction in risk of severe asthma attack | 27%                                                   | Control                  | [11]      |
| Annualized reduction in asthma attacks    | 24%                                                   | Control                  | [11]      |
| Reduction in corticosteroid use           | 33%                                                   | Control                  | [11]      |

# Budesonide and Other Drug Classes: Exploring New Synergies

Research is ongoing to explore the synergistic potential of budesonide with other drug classes to address unmet needs in inflammatory diseases, particularly in cases of corticosteroid insensitivity.

## Budesonide and Nortriptyline: Reversing Corticosteroid Insensitivity

Corticosteroid insensitivity is a major challenge in managing severe asthma and COPD.[12][13] Studies have shown that the tricyclic antidepressant nortriptyline can reverse corticosteroid insensitivity by inhibiting phosphoinositide-3-kinase- $\delta$  (PI3K $\delta$ ), a key enzyme in the inflammatory cascade that drives this resistance.[12][13] The combination of budesonide and nortriptyline has demonstrated synergistic anti-inflammatory effects in preclinical models.[12]





Click to download full resolution via product page

Figure 2: Mechanism of Nortriptyline in reversing corticosteroid insensitivity.

### **Experimental Protocols**

# In Vitro Assessment of Synergistic Anti-inflammatory Effects (Budesonide and Nortriptyline)

Cell Line: U937 human monocytic cells.



#### Methodology:

- U937 cells are cultured and treated with an oxidative stressor, such as hydrogen peroxide (H2O2) or cigarette smoke extract (CSE), to induce corticosteroid insensitivity.[12][13]
- Cells are then pre-treated with varying concentrations of budesonide, nortriptyline, or a combination of both for 30 minutes.[12]
- Inflammation is stimulated by adding tumor necrosis factor-alpha (TNFα).[12]
- After 24 hours of incubation, the cell supernatant is collected.[12]
- The concentration of interleukin-8 (IL-8), a pro-inflammatory cytokine, is measured using an enzyme-linked immunosorbent assay (ELISA).[12]
- The synergistic effect of the drug combination is determined using isobologram analysis.[12]

### Clinical Trial Protocol for Budesonide/Formoterol Combination Therapy

Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[7][14]

Participant Population: Patients aged 12 years and older with moderate to severe persistent asthma.[7][14]

#### Intervention Arms:

- Budesonide/formoterol combination inhaler (e.g., 160/4.5 mcg), 2 inhalations twice daily.[14]
- Budesonide monotherapy inhaler (e.g., 160 mcg), 2 inhalations twice daily.[14]
- Formoterol monotherapy inhaler (e.g., 4.5 mcg), 2 inhalations twice daily.[14]
- Placebo inhaler, 2 inhalations twice daily.[14]

#### **Primary Efficacy Endpoints:**

Change from baseline in morning pre-dose Forced Expiratory Volume in 1 second (FEV1).[7]



Rate of severe asthma exacerbations.[8]

#### Secondary Efficacy Endpoints:

- Symptom scores and use of rescue medication.[15]
- Awakenings from sleep due to asthma.[15]



Click to download full resolution via product page

Figure 3: Generalized workflow for a clinical trial comparing Budesonide combination therapy.

### Conclusion

The combination of budesonide with other therapeutic agents, particularly LABAs, represents a significant advancement in the management of inflammatory airway diseases. The synergistic mechanisms of action lead to enhanced clinical efficacy, as demonstrated by robust clinical trial data. The exploration of novel combinations, such as with nortriptyline, holds promise for addressing challenges like corticosteroid insensitivity. This guide provides a framework for understanding and comparing the performance of budesonide-based combination therapies, offering valuable insights for researchers and drug development professionals.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Budesonide and Formoterol Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Budesonide Formoterol Combination Therapy Consensus Academic Search Engine [consensus.app]
- 4. atsjournals.org [atsjournals.org]
- 5. Interactions between corticosteroids and beta2-agonists in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Efficacy and safety of budesonide and formoterol in one pressurised metered-dose inhaler in adults and adolescents with moderate to severe asthma: a randomised clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular interactions between glucocorticoids and long-acting beta2-agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aau.edu [aau.edu]
- 12. Nortriptyline Reverses Corticosteroid Insensitivity by Inhibition of Phosphoinositide-3-Kinase-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nortriptyline reverses corticosteroid insensitivity by inhibition of phosphoinositide-3kinase-δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asthma Clinical Trial Data for SYMBICORT® (budesonide/formoterol fumarate dihydrate) Inhalation Aerosol [symbicorttouchpoints.com]
- 15. Budesonide/formoterol combination therapy as both maintenance and reliever medication in asthma [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Synergistic Potential of Budesonide in Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3931071#n-2-biphenylyl-2-phenoxypropanamide-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com